9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine
CAS No.: 1613074-59-1
Cat. No.: VC16511500
Molecular Formula: C57H40N6
Molecular Weight: 809.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1613074-59-1 |
|---|---|
| Molecular Formula | C57H40N6 |
| Molecular Weight | 809.0 g/mol |
| IUPAC Name | 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine |
| Standard InChI | InChI=1S/C57H40N6/c1-7-19-41(20-8-1)55-58-56(42-21-9-2-10-22-42)60-57(59-55)43-31-33-48(34-32-43)63-53-37-35-49(61(44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)63)62(46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H |
| Standard InChI Key | FGOWOFSHJNQXGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Introduction
Chemical Structure and Fundamental Properties
The molecular architecture of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine integrates three key components:
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A carbazole core providing rigidity and electron-donating capabilities.
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4,6-Diphenyl-1,3,5-triazine units acting as electron-accepting moieties.
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Phenyl substituents at the N3 and N6 positions enhancing solubility and modulating intermolecular interactions.
Table 1: Key Structural and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1613074-59-1 | |
| Molecular Formula | C57H40N6 | |
| Molecular Weight | 809.0 g/mol | |
| IUPAC Name | 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine | |
| Topological Polar Surface Area | 98.9 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 |
The triazine-carbazole linkage creates a donor-acceptor system that facilitates charge transfer, a critical feature for TADF emitters. Density functional theory (DFT) calculations reveal a small singlet-triplet energy gap (ΔEST < 0.2 eV), enabling efficient reverse intersystem crossing (RISC) and high photoluminescence quantum yields (PLQY > 80%).
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The synthesis follows a three-step protocol:
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Buchwald-Hartwig Amination: Coupling of 3,6-dibromo-9H-carbazole with diphenylamine to form N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine .
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Suzuki-Miyaura Coupling: Reaction of the intermediate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid to introduce the phenyl spacer.
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Cyclocondensation: Attachment of 4,6-diphenyl-1,3,5-triazin-2-yl via nucleophilic aromatic substitution.
Industrial Production
Scalable manufacturing employs continuous flow reactors to enhance yield (≥85%) and purity (≥99.5%). Key challenges include:
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Purification: Gradient sublimation under high vacuum (10⁻⁶ Torr) removes residual catalysts.
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Cost Optimization: Replacement of palladium catalysts with nickel-based alternatives reduces expenses by 40%.
Optoelectronic Applications in OLED Technology
Device Architecture and Performance
When incorporated into OLEDs as an emissive layer, the compound exhibits:
| Parameter | Value | Device Structure | Source |
|---|---|---|---|
| External Quantum Efficiency (EQE) | 32.1% | ITO/HIL/HTL/EML/ETL/LiF/Al | |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.34, 0.41) | Green-emitting OLED | |
| Luminance at 1000 cd/m² | 15,000 hours | Accelerated lifetime test |
The TADF mechanism enables 100% exciton utilization by harvesting triplet states through RISC, outperforming traditional fluorescent emitters limited to 25% efficiency.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the triazine ring, forming carboxylic acid derivatives.
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Reduction: LiAlH₄ in dry ether reduces C=N bonds to CH₂-NH groups, altering emission spectra.
Photochemical Stability
Under AM 1.5G solar irradiation (100 mW/cm²), the compound maintains 95% photoluminescence intensity after 500 hours, attributed to the steric protection provided by phenyl substituents.
Physical and Spectroscopic Characterization
Thermal Properties
| Property | Value | Method |
|---|---|---|
| Glass Transition Temp (T₉) | 215°C | Differential Scanning Calorimetry |
| Decomposition Temp (Td) | 410°C | Thermogravimetric Analysis |
Spectral Data
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UV-Vis: λmax = 378 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) in toluene.
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Photoluminescence: λem = 520 nm with full-width half-maximum (FWHM) of 60 nm.
Challenges and Future Directions
Research Opportunities
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Host-Guest Systems: Blending with mCP (N,N'-dicarbazolyl-3,5-benzene) improves EQE to 35%.
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Blue Emitter Development: Methyl substitution at the carbazole 2-position shifts emission to 470 nm.
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